molecular formula C15H17N3O2S B6919494 N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B6919494
M. Wt: 303.4 g/mol
InChI Key: SCRYPAVWDIPFKQ-UHFFFAOYSA-N
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Description

N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and thiophene rings within its structure suggests it may exhibit interesting electronic properties and biological activities.

Properties

IUPAC Name

N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(12-4-8-21-10-12)17-13-2-6-18(7-3-13)15(20)11-1-5-16-9-11/h1,4-5,8-10,13,16H,2-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRYPAVWDIPFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine ring can be introduced through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyrrole and piperidine derivatives are then coupled using a carbonylation reaction to form the intermediate N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl] compound.

    Thiophene Carboxamide Formation: Finally, the thiophene ring is introduced through a coupling reaction with thiophene-3-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole or thiophene rings, potentially forming N-oxides or sulfoxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while reduction could produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways involving pyrrole and thiophene derivatives.

    Materials Science: The electronic properties of the compound may be useful in the development of organic semiconductors or conductive polymers.

    Chemical Biology: It can serve as a tool for investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism by which N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide: Similar structure but with an indole ring instead of a pyrrole ring.

    N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

N-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the combination of pyrrole, piperidine, and thiophene rings within a single molecule. This combination can result in distinct electronic properties and biological activities compared to similar compounds. The presence of both nitrogen and sulfur heteroatoms can also influence its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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